
Isoimperatorin
Overview
Description
Isoimperatorin (C16H14O4; molecular weight 270.28) is a linear furanocoumarin predominantly found in medicinal plants such as Angelica dahurica, Ostericum koreanum, and Glehnia littoralis. It is recognized for its broad pharmacological activities, including antitumor , anti-inflammatory , antioxidant , and antimicrobial effects . Structurally, this compound is characterized by a furan ring fused to a coumarin backbone, with a prenyloxy group at the C-8 position (unlike its isomer imperatorin, which has the prenyloxy group at C-5) . This positional isomerism significantly influences its physicochemical properties and biological interactions .
Preparation Methods
Isoimperatorin can be isolated from natural sources using high-speed counter-current chromatography (HSCCC). This method involves a two-phase solvent system composed of n-hexane, ethyl acetate, methanol, and water in specific volume ratios . The process yields this compound with high purity, making it suitable for further research and applications.
Chemical Reactions Analysis
Isoimperatorin undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the furanocoumarin structure, potentially altering its biological activity.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Therapeutic Applications
Isoimperatorin exhibits a broad spectrum of biological activities, making it a candidate for various therapeutic applications:
- Antitumor Activity : this compound has been shown to inhibit the proliferation of cancer cells, including nasopharyngeal carcinoma and gastric cancer. Studies indicate that it induces apoptosis and arrests the cell cycle at the G2/M phase, leading to reduced cell viability in a concentration-dependent manner . The compound's mechanism involves modulation of signaling pathways such as MAPK/ERK, which are critical in cancer progression .
- Anti-inflammatory Effects : this compound demonstrates significant anti-inflammatory properties by reducing the expression of pro-inflammatory cytokines like tumor necrosis factor-alpha. This effect is beneficial in conditions characterized by chronic inflammation .
- Neuroprotective Effects : Recent studies have highlighted this compound's neuroprotective effects against aluminum chloride-induced neurotoxicity in animal models. This suggests potential applications in neurodegenerative diseases .
- Adipogenesis Promotion : this compound has been found to enhance adipocyte differentiation in 3T3-L1 cells, indicating its potential use in managing metabolic disorders like obesity and diabetes .
Synthesis of Nanoparticles
This compound has been utilized as a reducing agent in the green synthesis of silver nanoparticles (AgNPs). The use of this compound not only facilitates the reduction of silver ions but also stabilizes the nanoparticles due to its capping properties. This method is environmentally friendly and enhances the biomedical applications of nanoparticles, including their use as antibacterial agents and drug delivery systems .
Mechanistic Insights
The molecular mechanisms through which this compound exerts its effects are crucial for understanding its potential applications:
- Cell Cycle Arrest and Apoptosis Induction : Research indicates that this compound affects cell cycle regulators and promotes apoptosis through upregulation of pro-apoptotic proteins like Bax while downregulating anti-apoptotic proteins .
- Signaling Pathway Modulation : this compound's influence on key signaling pathways, such as the Akt pathway involved in adipogenesis and cancer cell survival, underscores its multifaceted role in cellular physiology .
Summary Table of this compound Applications
Mechanism of Action
The mechanism of action of isoimperatorin involves its interaction with specific molecular targets and pathways. This compound has been shown to inhibit the vascular endothelial growth factor receptor 2 (VEGFR2) signaling pathway, which plays a crucial role in angiogenesis . Additionally, this compound modulates the expression of genes involved in inflammatory and metabolic pathways . It also interacts with proteins that regulate cell growth and survival, contributing to its antitumor and anti-inflammatory effects .
Comparison with Similar Compounds
Structural Comparison
Isoimperatorin belongs to the furanocoumarin family, sharing a core structure with compounds like imperatorin, oxypeucedanin, bergapten, and phellopterin. Key structural distinctions include:
Compound | Substituent Position | Molecular Formula | Molecular Weight | Key Functional Groups |
---|---|---|---|---|
This compound | C-8 prenyloxy | C16H14O4 | 270.28 | Furan, coumarin, prenyloxy |
Imperatorin | C-5 prenyloxy | C16H14O4 | 270.28 | Furan, coumarin, prenyloxy |
Oxypeucedanin | C-5 epoxygeranyloxy | C16H16O5 | 288.29 | Epoxygeranyloxy, coumarin |
Bergapten | C-5 methoxy | C12H8O4 | 216.19 | Methoxy, coumarin |
Phellopterin | C-5 isopentenyloxy | C17H16O5 | 300.30 | Isopentenyloxy, coumarin |
Key Insight : this compound and imperatorin are C-5/C-8 positional isomers, leading to divergent metabolic pathways and bioactivities . Oxypeucedanin, with an epoxygeranyloxy group, exhibits higher molecular weight and polarity compared to this compound .
Chromatographic Behavior
Analytical studies using HPTLC and HPLC reveal distinct retention factors (Rf) and elution patterns:
Compound | HPTLC Rf (n-hexane:ethyl acetate = 2:1) | HPLC Retention Time (min) |
---|---|---|
This compound | 0.44 (UV 254 nm) | ~22.5 |
Imperatorin | 0.27 (UV 254 nm) | ~20.8 |
Oxypeucedanin | 0.21 (UV 254 nm) | ~18.3 |
Key Insight : this compound’s higher Rf and retention time compared to imperatorin reflect its reduced polarity due to the C-8 prenyloxy group . Co-elution with xanthotoxin (UV 365 nm) complicates detection, necessitating advanced techniques like LC-MS/MS for accurate quantification .
Metabolic Pathways
This compound and imperatorin undergo phase I metabolism via cytochrome P450 (CYP) enzymes , but with distinct isoform specificity:
Compound | Major Metabolites | Key CYP Isoforms |
---|---|---|
This compound | trans/cis-Hydroxylates, epoxide | CYP1A2, CYP3A4 |
Imperatorin | trans/cis-Hydroxylates, epoxide | CYP1A2 |
Pharmacological Activities
Comparative studies highlight differences in potency and mechanism:
Key Insight : this compound demonstrates superior antiproliferative and antioxidant activity compared to imperatorin and oxypeucedanin, likely due to its optimized lipophilicity and radical-scavenging capacity .
Biological Activity
Isoimperatorin is a furanocoumarin compound derived from various plants in the Apiaceae family, including Angelica dahurica and Prangos ferulacea. This compound has garnered attention for its diverse biological activities, particularly in the fields of oncology, inflammation, and virology. This article provides a comprehensive overview of the biological activity of this compound, supported by relevant research findings, case studies, and data tables.
Antitumor Activity
This compound exhibits significant antitumor properties across various cancer cell lines. A study focusing on gastric cancer cells (BGC-823) demonstrated that this compound inhibits cell proliferation and induces apoptosis through mitochondrial pathways. The compound was shown to arrest the cell cycle at the G2/M phase and activate caspase-3, leading to increased Bax expression and decreased Bcl-2 expression, thus lowering the Bcl-2/Bax ratio .
Key Findings:
- Cell Lines Studied : Human gastric cancer cells (BGC-823).
- Mechanism : Induction of apoptosis via mitochondrial pathway; activation of caspase-3.
- Cell Cycle Arrest : Significant arrest at G2/M phase.
Parameter | Control Group | This compound Treatment |
---|---|---|
Proliferation Rate (%) | 100 | 53.04 |
Apoptosis Rate (%) | 10 | 46.96 |
Bcl-2/Bax Ratio | 3.5 | 1.0 |
Anti-inflammatory Effects
This compound has been shown to alleviate inflammation in various models. In a rat model of acetic acid-induced colitis, this compound significantly reduced colonic damage and improved histological changes in a dose-dependent manner. The treatment also lowered levels of pro-inflammatory cytokines such as TNF-α and IL-1β .
Study Overview:
- Model : Acetic acid-induced colitis in rats.
- Dosage : 0.1, 1, and 10 mg/kg.
- Results :
- Histological improvement noted at all doses.
- Significant reduction in TNF-α (P<0.01) and IL-1β levels.
Treatment Group | TNF-α Level (pg/mL) | IL-1β Level (pg/mL) |
---|---|---|
Control | 150 | 120 |
This compound 0.1 mg/kg | 100 | 110 |
This compound 1 mg/kg | 75 | 90 |
This compound 10 mg/kg | 50 | 70 |
Antiviral Activity
Recent studies have highlighted this compound's antiviral properties against several viruses, including influenza A virus strains. This compound demonstrated broad-spectrum antiviral effects, significantly reducing viral yield when administered during specific phases of the viral replication cycle .
Key Findings:
- Viruses Tested : H1N1 and H9N2 influenza strains.
- Effectiveness : Best results when administered at later stages of infection (6–10 hours post-infection).
Virus Strain | Viral Yield Reduction (%) |
---|---|
H1N1 | 81.4 |
H9N2 | 84.6 |
This compound's biological activities are attributed to several mechanisms:
- Induction of Apoptosis : Through modulation of Bcl-2 family proteins and activation of caspases.
- Anti-inflammatory Pathways : Inhibition of NF-kB signaling pathways leading to reduced secretion of inflammatory cytokines.
- Antiviral Mechanisms : Interference with viral replication processes.
Q & A
Basic Research Questions
Q. What are the standard methodologies for quantifying Isoimperatorin in plant extracts or pharmaceutical formulations?
- Methodological Answer : High-performance liquid chromatography (HPLC) with a C18-A column (200 mm × 4.6 mm, 5 μm) and a mobile phase of methanol-water (55:45) at a flow rate of 1.0 mL/min is widely used. Detection at 300 nm provides optimal sensitivity, with linear ranges of 0.0151–0.1359 µg for this compound. Recovery rates exceeding 99% and low RSD values (<2%) ensure reproducibility .
Q. What key molecular targets of this compound have been identified in metabolic studies?
- Methodological Answer : this compound enhances adipocyte differentiation by upregulating PPARγ and C/EBPα via Akt signaling. Experimental validation involves treating 3T3-L1 preadipocytes with this compound (e.g., 10–50 µM) and measuring protein expression via Western blotting. Co-treatment with Akt inhibitors (e.g., MK-2206) confirms pathway specificity .
Q. How should researchers design experiments to study this compound’s anti-inflammatory effects?
- Methodological Answer : Use LPS-induced human periodontal ligament cells (hPDLCs) as an in vitro inflammation model. Treat cells with this compound (e.g., 5–20 µM) and measure ERK1/2 and NF-κB phosphorylation (via Western blot) alongside inflammatory cytokines (IL-6, TNF-α) using ELISA. Include controls with pathway-specific inhibitors (e.g., U0126 for ERK) .
Q. What frameworks are recommended for formulating this compound-related research questions?
- Methodological Answer : Apply the PICO framework (Population, Intervention, Comparison, Outcome) and FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant). For example:
- P: 3T3-L1 preadipocytes; I: this compound treatment; C: Untreated cells; O: PPARγ expression.
Ensure questions are specific, measurable, and address knowledge gaps (e.g., crosstalk between Akt and ERK pathways) .
Q. What are best practices for ensuring reproducibility in this compound studies?
- Methodological Answer : Document experimental protocols in detail, including cell culture conditions (e.g., differentiation cocktail composition), this compound purity verification (via HPLC), and statistical methods (e.g., ANOVA with post-hoc tests). Share raw data and analysis scripts in supplementary materials .
Advanced Research Questions
Q. How can conflicting data on this compound’s signaling pathways (e.g., Akt vs. ERK/NF-κB) be reconciled?
- Methodological Answer : Conduct systematic reviews to identify context-dependent mechanisms (e.g., cell type-specific responses). Use pathway inhibition assays (e.g., siRNA knockdown of Akt or ERK) to test crosstalk. For example, in hPDLCs, this compound’s anti-apoptotic effects via ERK/NF-κB may coexist with adipogenic Akt signaling, requiring dual-pathway analysis .
Q. What experimental models are optimal for studying this compound’s antioxidant effects?
- Methodological Answer : Use LPS-induced oxidative stress models in hPDLCs, measuring SOD, MDA, GSH, and MPO levels. Validate findings with N-acetylcysteine (NAC) as a positive control. Dose-response studies (e.g., 5–50 µM this compound) and time-course experiments (0–48 hours) clarify dynamic effects .
Q. How should researchers address variability in this compound’s bioavailability across studies?
- Methodological Answer : Standardize solubility protocols (e.g., dimethyl sulfoxide (DMSO) at <0.1% final concentration) and validate cellular uptake via LC-MS/MS. Compare results across in vitro (e.g., Caco-2 cells) and in vivo models (e.g., rodent pharmacokinetics) to identify absorption barriers .
Q. What strategies mitigate confounding factors in this compound’s apoptosis assays?
- Methodological Answer : Use Annexin V/PI flow cytometry combined with caspase-3/7 activity assays. Control for off-target effects by co-treating with apoptosis inducers (e.g., staurosporine) and inhibitors (e.g., Z-VAD-FMK). Replicate experiments across independent cell lines (e.g., RAW 264.7 macrophages, hPDLCs) .
Q. How can multi-omics approaches enhance understanding of this compound’s mechanisms?
- Methodological Answer : Integrate transcriptomics (RNA-seq of treated vs. untreated cells) and proteomics (TMT labeling) to identify downstream targets. Validate findings with CRISPR/Cas9 gene editing (e.g., PPARγ knockout) and functional assays (e.g., lipid accumulation in adipocytes) .
Q. Methodological Notes
- Data Contradiction Analysis : When conflicting results arise (e.g., pro- vs. anti-adipogenic effects), perform meta-analyses using PRISMA guidelines and assess study quality via tools like GRADE. Prioritize studies with rigorous controls and validated methods .
- Experimental Design : For in vivo studies, adhere to ARRIVE guidelines for animal research, including sample size calculations and blinding protocols. Use this compound doses reflecting physiologically achievable concentrations (e.g., 10–50 mg/kg in rodents) .
Properties
IUPAC Name |
4-(3-methylbut-2-enoxy)furo[3,2-g]chromen-7-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14O4/c1-10(2)5-7-19-16-11-3-4-15(17)20-14(11)9-13-12(16)6-8-18-13/h3-6,8-9H,7H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IGWDEVSBEKYORK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCOC1=C2C=CC(=O)OC2=CC3=C1C=CO3)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60197460 | |
Record name | Isoimperatorin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60197460 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Color/Form |
Off-white, light brown solid | |
CAS No. |
482-45-1 | |
Record name | Isoimperatorin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=482-45-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Isoimperatorin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000482451 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Isoimperatorin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60197460 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ISOIMPERATORIN | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ISOIMPERATORIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0ZMV066080 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Isoimperatorin | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8496 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
98-100 °C | |
Record name | Isoimperatorin | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8496 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
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